Lingshuiol -

Lingshuiol

Catalog Number: EVT-1579161
CAS Number:
Molecular Formula: C69H122O25
Molecular Weight: 1351.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lingshuiol is predominantly derived from the leaves and stems of specific aromatic plants, including species within the families of Lauraceae and Myrtaceae. The extraction process typically involves steam distillation or solvent extraction methods, which preserve the compound's integrity and biological activity.

Classification

Lingshuiol is classified as a monoterpene alcohol, characterized by its unique chemical structure that contributes to its aromatic properties and biological activities. Its classification within the broader category of terpenoids highlights its significance in both ecological functions and pharmacological applications.

Synthesis Analysis

Methods

The synthesis of Lingshuiol can be approached through various methods, including:

  1. Natural Extraction: The most common method involves the extraction from plant sources using steam distillation. This method ensures that the compound retains its natural properties.
  2. Synthetic Approaches: Although less common, synthetic pathways have been explored to create Lingshuiol in laboratory settings. These methods often involve multi-step organic synthesis processes that mimic natural biosynthetic pathways.

Technical Details

The extraction process typically requires careful control of temperature and pressure to maximize yield while minimizing degradation of sensitive components. In synthetic methods, reagents such as acetic anhydride or various catalysts may be employed to facilitate reactions leading to the formation of Lingshuiol.

Molecular Structure Analysis

Structure

Lingshuiol has a molecular formula of C10H18OC_{10}H_{18}O, indicating it consists of ten carbon atoms, eighteen hydrogen atoms, and one oxygen atom. Its structural representation includes a hydroxyl group (-OH) attached to a cyclic structure, which contributes to its reactivity and interaction with biological systems.

Data

The compound's molecular weight is approximately 154.25 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to elucidate its structure, confirming the presence of functional groups characteristic of monoterpenes.

Chemical Reactions Analysis

Reactions

Lingshuiol participates in various chemical reactions typical for alcohols and terpenes:

  1. Oxidation: It can undergo oxidation to form corresponding ketones or aldehydes, depending on reaction conditions.
  2. Esterification: Reacting with carboxylic acids can yield esters, which are important for enhancing flavor and aroma profiles in food applications.
  3. Dehydration: Under acidic conditions, Lingshuiol may lose water to form alkenes or cyclic ethers.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) that optimize yields and selectivity for desired products.

Mechanism of Action

Process

The mechanism by which Lingshuiol exerts its biological effects involves multiple pathways:

  1. Antioxidant Activity: Lingshuiol has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  2. Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase.
  3. Antimicrobial Properties: The compound exhibits activity against various pathogens, potentially disrupting microbial cell membranes or interfering with metabolic processes.

Data

Research indicates that Lingshuiol can significantly reduce markers of inflammation in vitro and in vivo models, supporting its use as a therapeutic agent in managing inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lingshuiol is typically a colorless to pale yellow liquid.
  • Odor: It possesses a strong aromatic scent characteristic of essential oils.
  • Boiling Point: Approximately 180-190 °C under standard atmospheric pressure.

Chemical Properties

  • Solubility: Lingshuiol is soluble in organic solvents such as ethanol and ether but has limited solubility in water due to its hydrophobic nature.
  • Stability: The compound is relatively stable under normal conditions but may degrade when exposed to prolonged heat or light.

Relevant Data or Analyses

Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed to assess purity and identify potential degradation products during storage or processing.

Applications

Scientific Uses

Lingshuiol has diverse applications across various fields:

  1. Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it is being explored for use in developing new therapeutic agents.
  2. Cosmetics: Its aromatic qualities make it a valuable ingredient in perfumes and skincare products.
  3. Food Industry: Used as a flavoring agent due to its pleasant scent and taste profile, enhancing food products' sensory attributes.

Properties

Product Name

Lingshuiol

IUPAC Name

(7E,14E,30E)-33-[6-[6-[6-[(3E)-1,2-dihydroxyhexadeca-3,15-dienyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-1,2,11,18,19,22,23,24,25,26,28,32,33-tridecahydroxy-16,21,30-trimethyltritriaconta-7,14,30-trien-9-one

Molecular Formula

C69H122O25

Molecular Weight

1351.7 g/mol

InChI

InChI=1S/C69H122O25/c1-6-7-8-9-10-11-12-13-14-15-16-21-28-49(76)61(86)68-64(89)55(82)38-57(94-68)65(90)58(83)42(4)29-30-48(75)56-37-54(81)63(88)69(93-56)62(87)52(79)33-41(3)31-47(74)36-53(80)60(85)67(92)66(91)59(84)43(5)34-51(78)50(77)32-40(2)24-22-23-26-45(72)35-44(71)25-19-17-18-20-27-46(73)39-70/h6,19,21-22,24-25,28,33,40,43,45-70,72-92H,1,4,7-18,20,23,26-27,29-32,34-39H2,2-3,5H3/b24-22+,25-19+,28-21+,41-33+

InChI Key

PHKNQVDTMGQQNM-VWEWLMPGSA-N

Synonyms

lingshuiol

Canonical SMILES

CC(CC(C(CC(C)C(C(C(C(C(CC(CC(=CC(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(C=CCCCCCCCCCCC=C)O)O)O)O)O)O)O)O)O)O)O)C)O)O)O)O)O)O)O)O)C=CCCC(CC(=O)C=CCCCCC(CO)O)O

Isomeric SMILES

CC(CC(C(CC(C)C(C(C(C(C(CC(C/C(=C/C(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(/C=C/CCCCCCCCCCC=C)O)O)O)O)O)O)O)O)O)O)O)/C)O)O)O)O)O)O)O)O)/C=C/CCC(CC(=O)/C=C/CCCCC(CO)O)O

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